DL-Alanyl-DL-alanine is a dipeptide composed of two DL-alanine molecules linked by a peptide bond. [, , ] It serves as a model compound in various scientific research fields due to its structural simplicity and relevance to biological systems. [, , ] Research applications range from understanding peptide synthesis and properties to investigating biological interactions and developing analytical methods. [, , ]
DL-Alanyl-DL-alanine is a dipeptide composed of two alanine molecules linked by a peptide bond. It is significant in various biochemical and industrial applications, particularly in the synthesis of antibiotics and as a model compound for studying peptide interactions. The compound is classified under the category of amino acid derivatives and plays a crucial role in microbial metabolism and antibiotic resistance mechanisms.
DL-Alanyl-DL-alanine can be derived from natural sources or synthesized through chemical and enzymatic methods. It is classified as a dipeptide, which is a type of peptide formed by two amino acids. The compound consists of both D-alanine and L-alanine, making it a racemic mixture. Its chemical structure is represented as with the corresponding PubChem ID being 601 .
DL-Alanyl-DL-alanine can be synthesized through various methods, including:
The enzymatic synthesis typically involves:
The yield and purity of the synthesized dipeptide can be optimized through varying reaction conditions such as temperature, pH, and enzyme concentration.
DL-Alanyl-DL-alanine has a simple molecular structure characterized by:
The compound's structural representation can be visualized using molecular modeling software, which illustrates the spatial arrangement of atoms and functional groups within the molecule.
DL-Alanyl-DL-alanine participates in various biochemical reactions, including:
The stability of DL-Alanyl-DL-alanine under different conditions (e.g., pH, temperature) affects its reactivity. For instance, at elevated temperatures or extreme pH levels, the peptide bond may hydrolyze more readily.
In biological systems, DL-Alanyl-DL-alanine plays a crucial role in:
Research indicates that modifications to the structure or concentration of DL-Alanyl-DL-alanine can influence bacterial susceptibility to antibiotics, highlighting its importance in pharmacology.
Relevant analyses have shown that the compound exhibits specific binding affinities with certain antibiotics due to its structural characteristics .
DL-Alanyl-DL-alanine is utilized in several scientific fields:
DL-Alanyl-DL-alanine (D-Ala-D-Ala) is an essential dipeptide precursor for peptidoglycan biosynthesis in bacterial cell walls. Its synthesis begins with the ATP-dependent ligation of two D-alanine molecules catalyzed by D-alanine-D-alanine ligase (Ddl). This dipeptide is subsequently incorporated into the UDP-MurNAc-pentapeptide precursor via the MurF ligase, forming a critical stem peptide structure that facilitates cross-linking between glycan strands. In Salmonella enterica, genetic redundancy exists with three alanine racemase genes (alr, dadX, and SEN3897) ensuring sufficient D-alanine pools for this pathway. Disruption of these genes results in D-alanine auxotrophy, underscoring their non-redundant roles in cell wall integrity [9]. The dipeptide’s stereochemical specificity is vital, as only the D-configuration enables transpeptidase-mediated cross-linking, a target for antibiotics like vancomycin that mimic the D-Ala-D-Ala terminus [5].
Table 1: Key Enzymes in Microbial D-Ala-D-Ala Biosynthesis
Enzyme | Gene | Function | Bacterial Source |
---|---|---|---|
Alanine racemase | dadX | Converts L-alanine to D-alanine | Bacillus pseudofirmus OF4 |
D-alanine ligase | ddlA | ATP-dependent dimerization of two D-alanine molecules | Escherichia coli |
UDP-MurNAc ligase | murF | Incorporates D-Ala-D-Ala into UDP-MurNAc-tripeptide | Universal in bacteria |
Peptidoglycan transpeptidase | pbp | Crosslinks stem peptides via D-Ala-D-Ala termini | Clostridium difficile |
D-Alanine-D-alanine ligase (DdlA; EC 6.3.2.4) catalyzes the ATP-driven condensation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide. This reaction occurs via a three-step mechanism:
Structural analyses reveal that Ddl enzymes undergo conformational changes between "open" (substrate-free) and "closed" (substrate-bound) states. In E. coli, DdlB (a Ddl isoform) contains a conserved Rossmann fold for ATP binding and a hinged domain that sequesters substrates during catalysis. Kinetic studies show DdlB has a Km of 0.8 mM for D-alanine and kcat of 25 s−1 [9]. Mutations in the active site (e.g., Lys145→Ala) abolish activity, confirming this residue’s role in proton abstraction during nucleophilic attack. The dipeptide product is then channeled to MurF for UDP-MurNAc-pentapeptide assembly, making Ddl a rate-limiting step in peptidoglycan biosynthesis [4] [9].
Alanine racemase (DadX; EC 5.1.1.1) generates D-alanine from L-alanine precursors using pyridoxal-5′-phosphate (PLP) as a cofactor. The enzyme employs a "two-base" mechanism where conserved residues (Lys39 and Tyr265 in Bacillus pseudofirmus OF4) abstract the α-hydrogen from opposite faces of the substrate:
B. pseudofirmus DadX exists as a homodimer with 33 hydrogen bonds stabilizing its interface. Disruption of dimerization (e.g., Glu71→Lys mutation) reduces catalytic efficiency by >99%, confirming quaternary structure is essential for activity [2] [7]. Kinetic parameters vary among bacteria: Clostridium difficile alanine racemase exhibits a Km of 8.2 mM for L-alanine and kcat of 480 s−1, while Salmonella SEN3897 shows lower affinity (Km = 89.15 mM) [5] [9]. Inhibitors like D-cycloserine form covalent adducts with PLP, blocking the active site and depleting D-alanine pools—a strategy exploited in tuberculosis therapy [5].
Table 2: Alanine Racemase Diversity in Bacteria
Organism | Enzyme | Structure | Km (L-Ala) | Vmax | Key Catalytic Residues |
---|---|---|---|---|---|
Bacillus pseudofirmus OF4 | DadX | Homodimer | 18.3 ± 2.1 mM | 312 ± 15 μmol/(min·mg) | Lys39, Tyr265 |
Clostridium difficile | Alr | Homodimer | 8.2 mM | 480 s−1 | Lys45, Tyr354 |
Salmonella Enteritidis | SEN3897 | Monomer | 89.15 ± 10.2 mM | 400 ± 25.6 μmol/(min·mg) | Lys38, Tyr268 |
Metabolic engineering has enabled high-yield DL-alanine production in E. coli through three synergistic strategies:1. Pathway Optimization:- Co-expression of B. pseudofirmus alanine dehydrogenase (ald), alanine racemase (dadX), and glucose dehydrogenase (gdh) in E. coli BL21(DE3) using a Biobrick-assembled plasmid (pET-22bNS-DadX-Ald-Gdh). This system allows NADH regeneration via gdh, driving Ald-mediated pyruvate amination to L-alanine, while DadX converts it to D-alanine [1] [7].- Western blotting confirmed Ald as the rate-limiting enzyme; promoter engineering (T7 → PTrc) boosted its expression, increasing total alanine titer to 13.53 g/L (D/L ratio ≈ 1:1.1) [7].
Table 3: Metabolic Engineering Strategies for Alanine Production in E. coli
Approach | Genetic Modifications | Process Conditions | Yield/Productivity | Reference |
---|---|---|---|---|
Biobrick co-expression | pET-22bNS-DadX-Ald-Gdh; PTrc promoter | pH 10.1, 37°C, 3 h | 13.53 g/L total alanine | [7] |
Pyruvate flux redirection | ΔldhA ΔpflB; alaD+ (G. stearothermophilus) | Microaerobic fed-batch | 113.9 g/L L-alanine | [4] |
Dynamic transporter control | PalaE-betT; alaD+ | Anaerobic, 5-L bioreactor | 134.5 g/L L-alanine | [4] |
Two-stage fermentation | alaD+; ΔackA (acetate kinase) | Aerobic growth → anaerobic production | 88 g/L; 3.7 g/L/h | [6] |
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